molecular formula C8H14ClN3O B6337920 c-(4-Isopropoxy-pyrimidin-2-yl)-methylamine hydrochloride CAS No. 1196146-31-2

c-(4-Isopropoxy-pyrimidin-2-yl)-methylamine hydrochloride

Cat. No. B6337920
CAS RN: 1196146-31-2
M. Wt: 203.67 g/mol
InChI Key: HTYMBDRZTJQDLG-UHFFFAOYSA-N
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Description

C-(4-Isopropoxy-pyrimidin-2-yl)-methylamine hydrochloride, also known as CIPMA, is a novel small molecule drug candidate with potential therapeutic applications in a variety of diseases. CIPMA has been shown to possess a number of unique biochemical and physiological effects, making it an attractive target for drug development.

Scientific Research Applications

Cluster Formation and Bond Cleavage

The compound has been explored in the context of forming tetranuclear Cu(I) clusters. Specifically, a related ligand was used to induce the cleavage of C-S bonds, leading to the formation of a CuI4-centered cluster. This research is significant for understanding the mechanisms of bond cleavage and cluster formation in inorganic chemistry (Huang, Gou, Zhu, & Huang, 2007).

Antioxidant Properties

A study on a derivative of the compound highlighted its potential as a potent antioxidant. It exhibited significant antioxidant activities, comparable to vitamin C, suggesting its possible use in pharmacological applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Role in Cognitive Disorders

In medicinal chemistry, a derivative of this compound was identified as a selective PDE9A inhibitor and advanced into clinical trials for cognitive disorders. It exhibited procognitive activity in rodent models and was well tolerated in humans, signifying its potential in treating diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Synthesis of Pyridine Derivatives

The compound is also significant in organic chemistry, particularly in the copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This method demonstrates an efficient approach to synthesize diverse pyridine compounds, which are crucial in various chemical applications (Huang et al., 2013).

Antimicrobial and Anticancer Activities

Research has shown that certain derivatives have antimicrobial and anticancer activities. This suggests their potential as therapeutic agents in the treatment of various diseases, including cancer and infections (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

properties

IUPAC Name

(4-propan-2-yloxypyrimidin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-4-10-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMBDRZTJQDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride

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